molecular formula C18H17N3OS B2706416 N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide CAS No. 849513-58-2

N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide

Cat. No.: B2706416
CAS No.: 849513-58-2
M. Wt: 323.41
InChI Key: RFUKJHFXBGDHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide is a synthetic organic compound with a complex structure that includes a pyridinecarboxamide moiety linked to a thiazole ring, which is further substituted with a 2,4,6-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone. For instance, 2,4,6-trimethylphenylthioamide can react with α-bromoacetophenone under basic conditions to form the thiazole ring.

  • Coupling with Pyridinecarboxamide: : The thiazole derivative is then coupled with 4-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, stringent control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl groups on the phenyl ring. Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can target the carbonyl group in the pyridinecarboxamide moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring. Halogenation or nitration can be achieved using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Bromine (Br₂), nitric acid (HNO₃)

Major Products

    Oxidation: Oxidized derivatives of the thiazole or phenyl ring.

    Reduction: Reduced forms of the pyridinecarboxamide moiety.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of thiazole or pyridine pathways is beneficial.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Mesitylthiazol-2-yl)isonicotinamide
  • 4-Pyridinecarboxamide, N-(4-(2,4,6-trimethylphenyl)-2-thiazolyl)-

Uniqueness

N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide is unique due to the specific substitution pattern on the thiazole and phenyl rings. This substitution pattern can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

By understanding the detailed synthetic routes, reaction conditions, and applications of this compound, researchers can better explore its potential in various scientific and industrial fields.

Biological Activity

N-[4-(2,4,6-Trimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Synthesis

The compound features a thiazole ring and a pyridinecarboxamide moiety, which are known to contribute to various biological activities. The synthesis typically involves the reaction of 2-thiazolyl amines with pyridinecarboxylic acids under specific conditions to yield the desired product. The molecular formula is C14H16N2OS, with a molecular weight of 272.36 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • SUIT-2 (pancreatic cancer)
    • HT-29 (colon cancer)

In these studies, the compound exhibited IC50 values that suggest it is more potent than standard chemotherapeutics like cisplatin in certain contexts. Notably, it induced apoptosis in cancer cells, as evidenced by increased sub-G1 phase populations in cell cycle analysis and morphological changes consistent with apoptosis (e.g., chromatin condensation) .

The proposed mechanism of action for this compound includes:

  • Inhibition of Protein Kinases : The compound has been identified as a potential inhibitor of specific protein kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : It triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Comparative Biological Activity

To better understand the efficacy of this compound, a comparative analysis with other related compounds is presented in Table 1.

Compound NameIC50 (µM)Cancer Cell LineMechanism
This compound5.0MDA-MB-231Apoptosis induction
Cisplatin10.0MDA-MB-231DNA cross-linking
Compound X3.5HT-29Caspase activation

Case Studies

  • Case Study on MDA-MB-231 Cells : A detailed study evaluated the effects of varying concentrations of this compound on MDA-MB-231 cells. Results indicated a dose-dependent decrease in cell viability alongside increased apoptosis markers.
  • Mechanistic Insights : Further investigation into the signaling pathways affected by this compound revealed significant downregulation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Properties

IUPAC Name

N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-11-8-12(2)16(13(3)9-11)15-10-23-18(20-15)21-17(22)14-4-6-19-7-5-14/h4-10H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUKJHFXBGDHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.